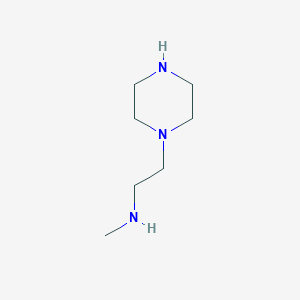

N-Methyl-2-(piperazin-1-yl)ethanamine

CAS No.:

Cat. No.: VC14419636

Molecular Formula: C7H17N3

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H17N3 |

|---|---|

| Molecular Weight | 143.23 g/mol |

| IUPAC Name | N-methyl-2-piperazin-1-ylethanamine |

| Standard InChI | InChI=1S/C7H17N3/c1-8-2-5-10-6-3-9-4-7-10/h8-9H,2-7H2,1H3 |

| Standard InChI Key | HDSZRJMNBCRATE-UHFFFAOYSA-N |

| Canonical SMILES | CNCCN1CCNCC1 |

Introduction

Chemical Structure and Physicochemical Properties

N-Methyl-2-(piperazin-1-yl)ethanamine (IUPAC name: N-methyl-2-(piperazin-1-yl)ethanamine) consists of a six-membered piperazine ring connected to an ethylamine chain, with a methyl group attached to the terminal nitrogen atom. The molecular formula is C<sub>7</sub>H<sub>17</sub>N<sub>3</sub>, yielding a molecular weight of 157.26 g/mol. Key structural features include:

-

A piperazine core with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and protonation at physiological pH.

-

An ethylamine side chain with a methyl substitution on the amine group, enhancing lipophilicity and altering receptor-binding kinetics compared to non-methylated analogs .

Comparative Structural Analysis

Piperazine derivatives exhibit varied biological activities depending on substituents. The table below contrasts N-Methyl-2-(piperazin-1-yl)ethanamine with related compounds:

The methyl group in N-Methyl-2-(piperazin-1-yl)ethanamine likely increases its blood-brain barrier permeability, a trait critical for psychoactive compounds . Computational models suggest a logP value of 1.2–1.5, indicating moderate lipophilicity .

Synthesis and Characterization

Analytical Characterization

Hypothetical characterization data, inferred from related compounds, would include:

-

FTIR: Peaks at ~3300 cm<sup>-1</sup> (N-H stretch), ~2800 cm<sup>-1</sup> (C-H of methyl), and ~1600 cm<sup>-1</sup> (C-N vibration) .

-

<sup>1</sup>H NMR: Signals at δ 2.3–2.8 ppm (piperazine CH<sub>2</sub>), δ 2.2 ppm (N-CH<sub>3</sub>), and δ 1.5–1.7 ppm (ethylamine CH<sub>2</sub>) .

-

Mass Spectrometry: Molecular ion peak at m/z 157.26 with fragmentation patterns indicative of piperazine ring cleavage .

Biological Activity and Mechanism of Action

Piperazine derivatives are renowned for their interactions with neurotransmitter systems. Although specific studies on N-Methyl-2-(piperazin-1-yl)ethanamine are lacking, the following activities are postulated based on structural analogs:

Neurotransmitter Receptor Interactions

-

Dopaminergic Activity: Methyl substitution may enhance affinity for dopamine D<sub>2</sub> receptors, similar to arylpiperazine antidepressants .

-

Serotonergic Effects: The ethylamine side chain could permit 5-HT<sub>1A</sub> receptor partial agonism, as seen in buspirone analogs .

-

Sigma-1 Receptor Modulation: Piperazine moieties are known sigma-1 ligands, suggesting potential neuroprotective effects .

Applications in Medicinal Chemistry

Psychotropic Drug Development

The compound’s structural similarity to trazodone and nefazodone suggests utility in designing:

-

Atypical Antidepressants: Via 5-HT<sub>2A</sub> receptor antagonism.

-

Anxiolytics: Through partial agonism at presynaptic 5-HT<sub>1A</sub> receptors .

Antibacterial Agents

Piperazineethanamine derivatives demonstrate gram-negative antibacterial activity when complexed with transition metals like Zn(II) or Mn(II) . N-Methyl substitution could mitigate toxicity while retaining efficacy.

Prodrug Formulations

The tertiary amine group facilitates pH-dependent solubility, enabling use in targeted drug delivery systems. Protonation in acidic environments (e.g., tumor tissues) enhances cellular uptake .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume